1-(1-Adamantyl)propan-1-one
Overview
Description
1-(1-Adamantyl)propan-1-one is a chemical compound with the molecular formula C13H20O . It has an average mass of 192.297 Da and a monoisotopic mass of 192.151413 Da . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved from Ethylmagnesium bromide and 1-Adamantanecarbonyl chloride . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with 13 carbon atoms, 20 hydrogen atoms, and one oxygen atom . The structure is based on the adamantane core, a highly symmetrical, three-dimensional structure composed of four fused cyclohexane rings .Chemical Reactions Analysis
The high reactivity of adamantane derivatives like this compound offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has been investigated .Scientific Research Applications
Chemical Synthesis and Reactions
Willgerodt–Kindler Reaction : The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-one and its derivatives has been explored. The reaction time is significantly longer compared to alkyl aryl ketones due to steric hindrances. Using diglyme as a solvent and sodium butyl xanthate as a catalyst shortens the reaction time and improves yield up to 92% (Novakov et al., 2017).
Synthesis of β-Aminoketones : 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides have been synthesized via the Mannich reaction of (1-adamantyl)acetone with paraformaldehyde and secondary amine hydrochlorides. This reaction is pivotal in forming adamantane derivatives (Makarova et al., 2002).
Polymerization Studies : Anionic polymerization of 1-adamantyl 4-vinylphenyl ketone, a styrene derivative, has been conducted, demonstrating the high electrophilicity of ketone groups and the impact of the bulky adamantyl substituent on polymer properties (Matsuoka et al., 2017).
Molecular Structure and Spectra
- Vibrational Spectra of Dioxo Compounds : 1,3-bis(1-adamantyl)propan-1,3-diones, with a variably substituted phenyl ring, have been studied for their oxo-enol tautomerism, relevant in synthetic fields. Their molecular structure and vibrational spectra were analyzed via X-ray diffraction and DFT computations (Babjaková et al., 2015).
Bioactivity Studies
Antiviral Activity : Adamantyl-containing β-aminoketones, enaminoketones, and related compounds have been synthesized and characterized for antiviral properties. This research highlights the potential biological activity of enaminoketones (Makarova et al., 2001).
Supramolecular Complexes : Adamantyl-bearing anilines have been synthesized from 1-adamantyl (nitrophenyl) ketones and studied for their host–guest systems with β-cyclodextrin, providing insights into drug modification (Vícha et al., 2011).
Material Science and Chemistry
Liposome Dynamics : The effect of adamantyl compounds on the dynamics of spin-labeled multilamellar liposomes has been investigated, revealing their influence on molecular motions and structural changes in liposomes (Mirosavljević et al., 2014).
Synthesis of Adamantyl Trifluoromethanesulfonate : 1-Adamantyl trifluoromethanesulfonate has been synthesized, showcasing its application in initiating ring-opening polymerization of tetrahydrofuran and forming 1-alkyladamantanes (Takeuchi et al., 1980).
Thermodynamic Studies
- Thermodynamic Stability : The thermodynamic stability of adamantylideneadamantane and its proton- and electron-exchanges have been studied, providing valuable data for understanding interactions involving adamantane moieties (Abboud et al., 2016).
Safety and Hazards
Future Directions
The future directions in the field of adamantane chemistry involve the synthesis of unsaturated adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Mode of Action
It’s known to participate in the willgerodt–kindler reaction . This reaction involves the transformation of ketones into thioamides, a process that could potentially alter the function of target molecules .
Biochemical Pathways
Its involvement in the willgerodt–kindler reaction suggests it may influence pathways involving ketones and thioamides .
Result of Action
The Willgerodt–Kindler reaction of 1-(1-Adamantyl)propan-1-one with sulfur and morpholine results in the formation of thiomorpholides, which are then hydrolyzed to obtain 3-(1-Adamantyl)propanoic acids . This suggests that the compound’s action results in the production of these acids, which could have various molecular and cellular effects.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a solvent and a catalyst. For instance, the use of diglyme as a solvent and sodium butyl xanthate as a catalyst significantly shortens the reaction time and improves the yield in the Willgerodt–Kindler reaction .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . For instance, it has been used in the Willgerodt–Kindler reaction, a method of synthesis of thioamides from alkyl aryl ketones .
Molecular Mechanism
It has been suggested that the compound’s adamantyl group may contribute to its reactivity
Temporal Effects in Laboratory Settings
It has been noted that the reaction time in the Willgerodt–Kindler reaction involving 1-(1-Adamantyl)propan-1-one was found to be 3–4 times longer than in the case of alkyl aryl ketones due to considerable steric hindrances in the molecules of adamantyl ketones .
Metabolic Pathways
It has been suggested that the compound may be involved in the synthesis of various functional adamantane derivatives .
Properties
IUPAC Name |
1-(1-adamantyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQIZWVVFUGCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335751 | |
Record name | 1-(1-adamantyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-05-5 | |
Record name | 1-(1-adamantyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.